molecular formula C6H12N2Si B13792026 N-(Trimethyl-D9-silyl)imidazole

N-(Trimethyl-D9-silyl)imidazole

Cat. No.: B13792026
M. Wt: 149.31 g/mol
InChI Key: YKFRUJSEPGHZFJ-GQALSZNTSA-N
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Description

N-(Trimethyl-D9-silyl)imidazole is a derivative of imidazole, a five-membered ring containing two nitrogen atoms. This compound is known for its utility as a silylating agent, which means it can introduce a trimethylsilyl group into other molecules. This property makes it valuable in various chemical reactions, particularly in organic synthesis and analytical chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(Trimethyl-D9-silyl)imidazole can be synthesized through the reaction of imidazole with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the silyl chloride .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

N-(Trimethyl-D9-silyl)imidazole undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include:

Major Products Formed

The major products formed from these reactions include:

Mechanism of Action

The mechanism of action of N-(Trimethyl-D9-silyl)imidazole involves the transfer of the trimethylsilyl group to a target molecule. This process typically occurs through nucleophilic substitution, where the nitrogen atom in the imidazole ring acts as a nucleophile, attacking the silicon atom in the trimethylsilyl group. This results in the formation of a new bond between the silicon and the target molecule, effectively silylating it .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(Trimethyl-D9-silyl)imidazole include:

  • N-(Trimethylsilyl)acetamide
  • Iodotrimethylsilane
  • Pyridine sulfur trioxide
  • Chlorotrimethylsilane
  • Bromotrimethylsilane

Uniqueness

This compound is unique due to its high reactivity and selectivity as a silylating agent. It offers advantages in terms of reaction efficiency and product yield compared to other silylating agents. Additionally, its ability to silylate a wide range of functional groups makes it a versatile reagent in both laboratory and industrial settings .

Properties

Molecular Formula

C6H12N2Si

Molecular Weight

149.31 g/mol

IUPAC Name

imidazol-1-yl-tris(trideuteriomethyl)silane

InChI

InChI=1S/C6H12N2Si/c1-9(2,3)8-5-4-7-6-8/h4-6H,1-3H3/i1D3,2D3,3D3

InChI Key

YKFRUJSEPGHZFJ-GQALSZNTSA-N

Isomeric SMILES

[2H]C([2H])([2H])[Si](C([2H])([2H])[2H])(C([2H])([2H])[2H])N1C=CN=C1

Canonical SMILES

C[Si](C)(C)N1C=CN=C1

Origin of Product

United States

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